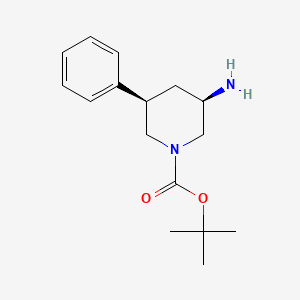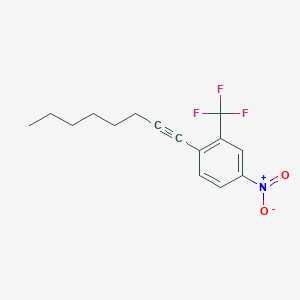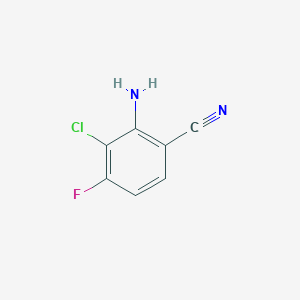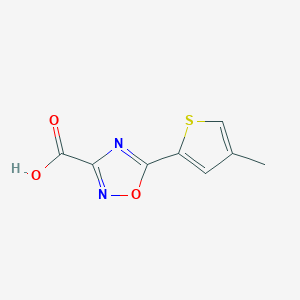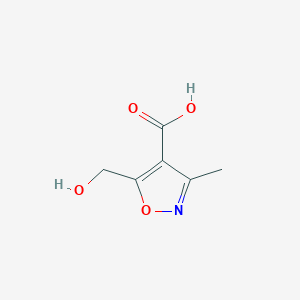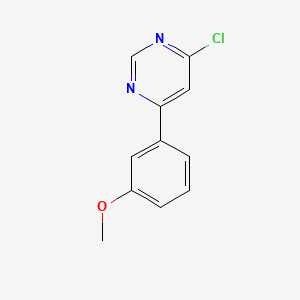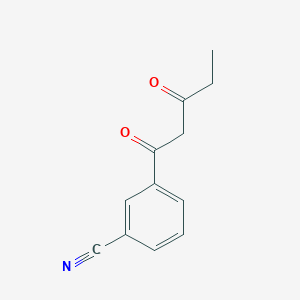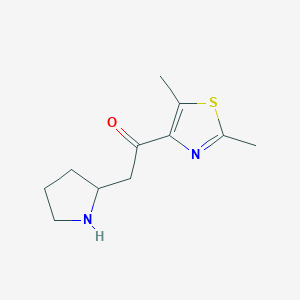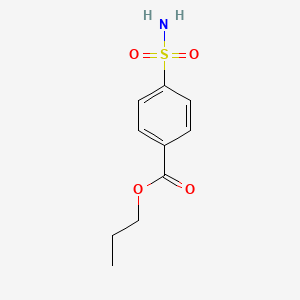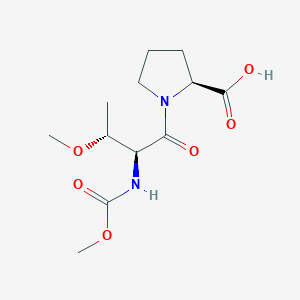
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is a derivative of L-threonine and L-proline, two naturally occurring amino acids, and features methoxycarbonyl and methyl groups that contribute to its distinct characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline typically involves the protection of functional groups, coupling reactions, and deprotection steps. One common method includes:
Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using a methoxycarbonyl group.
Coupling Reaction: The protected L-threonine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).
Methylation: The hydroxyl group is methylated using methyl iodide in the presence of a base like potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in studies of protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. Its methoxycarbonyl and methyl groups play a crucial role in modulating its activity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methoxycarbonylmaleimide: Another compound with a methoxycarbonyl group, used in peptide synthesis.
N-methoxycarbonyl aporphine: Isolated from Annona mucosa, with applications in natural product chemistry.
Uniqueness
N-(methoxycarbonyl)-O-methyl-L-threonyl-L-proline is unique due to its combination of L-threonine and L-proline, which imparts specific structural and functional properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C12H20N2O6 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O6/c1-7(19-2)9(13-12(18)20-3)10(15)14-6-4-5-8(14)11(16)17/h7-9H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t7-,8+,9+/m1/s1 |
Clé InChI |
YTJOANGDOAHWFJ-VGMNWLOBSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC)OC |
SMILES canonique |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


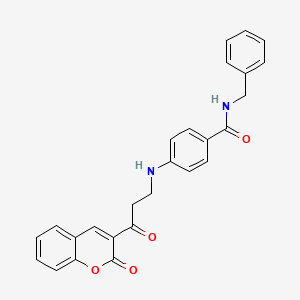
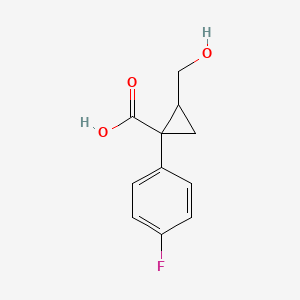
![benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate](/img/structure/B13063352.png)
